molecular formula C17H20N4O B2435631 1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(pyridin-3-yl)ethan-1-one CAS No. 2320818-17-3

1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(pyridin-3-yl)ethan-1-one

Cat. No.: B2435631
CAS No.: 2320818-17-3
M. Wt: 296.374
InChI Key: CWDHQDUVUIHGRE-UHFFFAOYSA-N
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Description

"1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(pyridin-3-yl)ethan-1-one" is a complex organic compound characterized by its unique structure comprising a bicyclo[3.2.1]octane ring fused with imidazole and pyridine moieties. This compound's structural features grant it significant potential in various scientific domains, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(pyridin-3-yl)ethan-1-one" involves multiple steps:

  • Formation of the Azabicyclo[3.2.1]octane Ring: : The azabicyclo[3.2.1]octane core can be synthesized via an intramolecular cyclization of a suitable precursor, often achieved under specific conditions that favor the formation of the bicyclic system.

  • Attachment of Imidazole Moiety: : This step typically involves the nucleophilic substitution of an appropriate imidazole derivative with the azabicyclo[3.2.1]octane intermediate.

  • Pyridine Integration: : The final step integrates the pyridine ring, commonly through a condensation reaction that connects the ethan-1-one moiety to the core structure.

Industrial Production Methods

Industrial production may leverage optimized reaction conditions, such as:

  • Catalysts: : Utilizing metal catalysts to enhance reaction rates and selectivity.

  • Temperature Control: : Maintaining optimal temperatures to ensure high yields.

  • Purification Techniques: : Employing chromatography and recrystallization for product isolation.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation to form various oxygenated derivatives.

  • Reduction: : Reduction reactions may lead to the formation of secondary amines or alcohols.

Common Reagents and Conditions

  • Oxidizing Agents: : Examples include potassium permanganate or chromium trioxide.

  • Reducing Agents: : Common agents are lithium aluminum hydride or sodium borohydride.

  • Solvents: : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone may be used.

Major Products

The major products depend on the reaction conditions and reagents employed. Oxidation typically yields ketones or carboxylic acids, while reduction can lead to alcohols or amines.

Scientific Research Applications

"1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(pyridin-3-yl)ethan-1-one" finds applications across several fields:

  • Chemistry: : Utilized as a building block for complex organic syntheses.

  • Biology: : Investigated for its potential as a molecular probe in biological assays.

  • Medicine: : Studied for its therapeutic potential, particularly in neuropharmacology.

  • Industry: : Used in the synthesis of advanced materials with unique properties.

Comparison with Similar Compounds

"1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(pyridin-3-yl)ethan-1-one" stands out due to its unique bicyclic structure and multi-functional groups. Similar compounds include:

  • 1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(pyridin-4-yl)ethan-1-one

  • 1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(pyridin-2-yl)ethan-1-one

These compounds share structural similarities but vary in their functional groups' positions, influencing their reactivity and applications.

Properties

IUPAC Name

1-(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-2-pyridin-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c22-17(8-13-2-1-5-18-11-13)21-14-3-4-15(21)10-16(9-14)20-7-6-19-12-20/h1-2,5-7,11-12,14-16H,3-4,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWDHQDUVUIHGRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CC3=CN=CC=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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